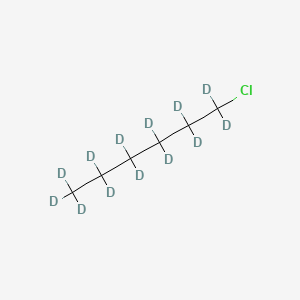
1-Chlorohexane-D13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohexane-D13 is a deuterated form of 1-Chlorohexane, where the hydrogen atoms are replaced with deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group, with the chemical formula CD3(CD2)5Cl. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures .
Preparation Methods
1-Chlorohexane-D13 can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with deuterated hydrochloric acid or thionyl chloride. The reaction typically occurs under reflux conditions, where the hexyl alcohol is slowly added to the deuterated hydrochloric acid or thionyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s high purity.
Chemical Reactions Analysis
1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can react with potassium fluoride in ethylene glycol to form 1-Fluorohexane-D13.
Dehydrochlorination: When subjected to thermal decomposition, it produces 1-Hexene-D13 and hydrogen chloride.
Friedel-Crafts Alkylation: It can react with benzene in the presence of aluminum trichloride to form 2-Phenylhexane-D13.
Common reagents and conditions for these reactions include potassium fluoride, ethylene glycol, benzene, and aluminum trichloride. The major products formed from these reactions are 1-Fluorohexane-D13, 1-Hexene-D13, and 2-Phenylhexane-D13.
Scientific Research Applications
1-Chlorohexane-D13 has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chlorohexane-D13 involves its interaction with molecular targets through substitution and dehydrochlorination reactions. The deuterium atoms in the compound provide increased stability and distinct spectroscopic signatures, allowing researchers to track its behavior in various reactions. The thermal decomposition of this compound to produce 1-Hexene-D13 and hydrogen chloride involves a two-stage, one-step reaction mechanism, featuring a slightly asynchronous process associated with the catalytic planar reaction center .
Comparison with Similar Compounds
1-Chlorohexane-D13 can be compared with other similar compounds such as:
- 1-Fluorohexane-D13
- 1-Bromohexane-D13
- 1-Iodohexane-D13
These compounds share similar structures but differ in their halogen atoms, leading to variations in their reactivity and applications. This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and increased stability .
Properties
Molecular Formula |
C6H13Cl |
|---|---|
Molecular Weight |
133.70 g/mol |
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
MLRVZFYXUZQSRU-UTBWLCBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



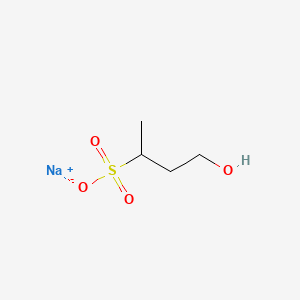
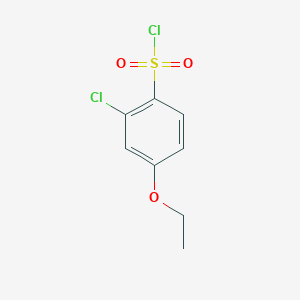

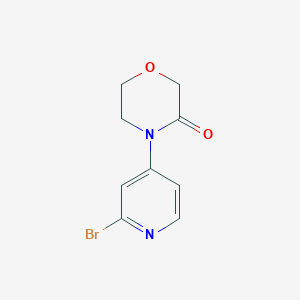
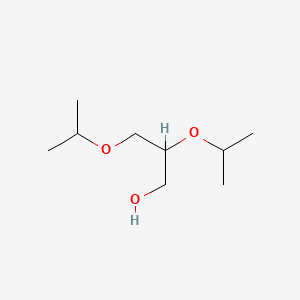
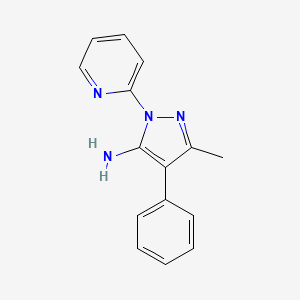
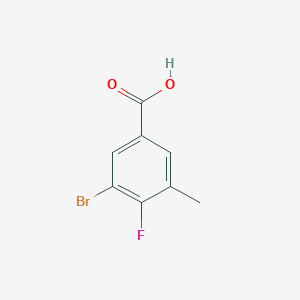



![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)

![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
